6-chloro-3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-chloro-3-(3-chloro-4-fluorophenyl)sulfonylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2FO4S/c16-9-1-4-13-8(5-9)6-14(15(19)22-13)23(20,21)10-2-3-12(18)11(17)7-10/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLULBCBMYVSADM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the chromenone core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluorobenzenesulfonyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The chromenone core can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-chloro-3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Biological Studies: The compound can be used to study its effects on various biological systems, including its potential as an anti-inflammatory or anticancer agent.
Chemical Biology: It can serve as a probe to investigate the mechanisms of action of related compounds.
Industrial Applications: The compound may be used in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 6-chloro-3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it could involve:
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in disease pathways.
Modulation of Receptors: It may interact with cellular receptors to modulate their activity.
Interference with Signaling Pathways: The compound could disrupt key signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Coumarin derivatives are extensively studied for their bioactivity, with substitutions at positions 3 and 6 being particularly impactful. Below is a comparative analysis of structurally related compounds:
Key Findings and Trends
- Antifungal Activity : The indole-carbonyl-substituted coumarin () demonstrates potent antifungal effects, likely due to the indole moiety’s ability to disrupt fungal membrane integrity. In contrast, the target compound’s benzenesulfonyl group may favor enzyme inhibition over direct membrane interaction .
- Kinase Inhibition : The dichloro-methoxyphenyl derivative () inhibits MARK4, a kinase involved in cancer cell proliferation. The target compound’s sulfonyl group could similarly interact with kinase ATP-binding pockets, but its fluorine atom may enhance selectivity .
- Antiviral Activity : Imidazo-thiazole-substituted coumarins () show cell-specific antiviral effects, emphasizing the role of heterocyclic substituents in modulating host-pathogen interactions. The target compound’s halogenated aryl group may offer distinct binding profiles .
- Antimicrobial Potency : Bromoacetyl-substituted coumarins () highlight the importance of halogenation at position 3. The target compound’s dual chloro/fluoro substitution could enhance stability and resistance to metabolic degradation .
Physicochemical and Pharmacokinetic Properties
- Solubility : The sulfonyl group may reduce aqueous solubility relative to hydroxyl- or methoxy-substituted coumarins (e.g., : 6-chloro-7-hydroxy-3,4-dimethylcoumarin, TPSA = 46.5 Ų) .
- Metabolic Stability: Fluorine substitution often reduces cytochrome P450-mediated metabolism, suggesting longer half-life than non-fluorinated analogues like 3-benzoyl-6-chlorocoumarin () .
Biological Activity
6-Chloro-3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Molecular Formula: C₁₅H₉Cl₂FNO₃S
Molecular Weight: 322.143 g/mol
CAS Number: 62758-40-1
Biological Activity Overview
The biological activities of this compound have been evaluated through various studies focusing on its anti-inflammatory, antimicrobial, and antioxidant properties.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, a study demonstrated that certain benzenesulfonamide derivatives inhibited carrageenan-induced rat paw edema by up to 94.69% within three hours . This suggests a potential mechanism through which the compound may exert anti-inflammatory effects.
Antimicrobial Activity
The antimicrobial activity of this compound has been assessed against a range of pathogens. In a comparative study of related compounds, the minimum inhibitory concentration (MIC) values were determined for various bacterial strains:
| Compound | Target Pathogen | MIC (mg/mL) |
|---|---|---|
| 4a | Pseudomonas aeruginosa | 6.67 |
| 4c | Staphylococcus aureus | 6.63 |
| 4e | Candida albicans | 6.63 |
| 4f | Bacillus subtilis | 6.63 |
| 4h | Escherichia coli | 6.72 |
These findings indicate that derivatives of the compound may possess broad-spectrum antimicrobial activity .
Antioxidant Activity
The antioxidant potential of related compounds has also been investigated. Some derivatives showed comparable activity to Vitamin C in scavenging free radicals, highlighting their potential use in oxidative stress-related conditions .
Case Studies
Several case studies have explored the efficacy of compounds structurally related to this compound:
- Case Study on Anti-inflammatory Effects : A study involving rats treated with carrageenan revealed that treatment with benzenesulfonamide derivatives resulted in significant reductions in edema compared to control groups. This supports the hypothesis that these compounds can modulate inflammatory pathways effectively.
- Case Study on Antimicrobial Efficacy : In vitro tests demonstrated that specific derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as novel antimicrobial agents.
Q & A
Q. What synthetic routes are commonly employed to synthesize 6-chloro-3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one?
The compound is typically synthesized via sulfonylation of a chromen-2-one scaffold. A critical step involves coupling 3-chloro-4-fluorobenzenesulfonyl chloride (CAS RN 60811-18-9) with a pre-functionalized chromenone intermediate under controlled conditions. For example, sulfonyl chloride derivatives react with activated methylenes or hydroxyl groups in the presence of catalytic bases like ammonium acetate to form sulfonamide or sulfonate linkages . Optimization of reaction parameters (e.g., solvent, temperature, and stoichiometry) is essential to minimize side reactions, such as undesired imine formation .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- 1H/13C-NMR : Key for identifying substitution patterns. For example, aromatic protons in the sulfonylbenzene moiety appear as distinct doublets (δ ~7.2–7.5 ppm, J = 7.5 Hz), while the chromenone carbonyl resonates near δ 178 ppm .
- IR Spectroscopy : Confirms sulfonyl (S=O, ~1255 cm⁻¹) and chromenone carbonyl (C=O, ~1718 cm⁻¹) groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H⁺] at m/z 411.0964 ).
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced biological activity?
Molecular docking and dynamics simulations are critical for predicting interactions with biological targets. For instance, in-silico studies on similar chromenone derivatives demonstrated strong binding to the Plasmodium falciparum riboswitch (ΔG = −9.2 kcal/mol), suggesting potential as antimalarial agents . Researchers should prioritize substituents that enhance hydrophobic interactions (e.g., halogenated aryl groups) and avoid steric clashes in the target’s active site .
Q. What strategies resolve contradictions between experimental and predicted spectroscopic data?
Discrepancies in NMR/IR data may arise from dynamic effects (e.g., tautomerism) or crystal packing. To resolve these:
- X-ray crystallography : SHELXL refinement (SHELX suite) provides unambiguous structural validation by comparing experimental and calculated bond lengths/angles .
- Variable-temperature NMR : Identifies conformational flexibility in solution .
- DFT calculations : Predict theoretical spectra (e.g., 13C chemical shifts) to cross-validate experimental observations .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological profile?
Systematic modifications to the sulfonylbenzene and chromenone moieties are key:
- Sulfonyl group : Electron-withdrawing substituents (e.g., Cl, F) enhance stability and target affinity. For example, 6,8-dichloro derivatives showed improved α-amylase inhibition (IC₅₀ = 2.3 μM) .
- Chromenone core : Introducing methyl or morpholine groups at position 3 increases solubility without compromising activity .
- Bioisosteric replacement : Replacing the sulfonamide with oxadiazole (as in Patent US2019/0060093A1) improves metabolic stability .
Methodological Considerations
Q. What experimental design principles ensure reproducibility in sulfonylation reactions?
- Catalyst selection : Use ZnCl₂ or PCl₃ to activate the sulfonyl chloride electrophile .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing intermediates .
- Workup protocols : Quench excess sulfonyl chloride with aqueous NaHCO₃ to prevent hydrolysis of the product .
Q. How should researchers address low yields in multi-step syntheses?
- One-pot reactions : Combine sulfonylation and cyclization steps using ammonium acetate as a dual-purpose base and nitrogen source .
- Chromatographic purification : Employ gradient elution (hexane/EtOAc) to separate sulfonated products from unreacted starting materials .
Data Analysis and Validation
Q. What statistical tools are recommended for analyzing biological assay data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
